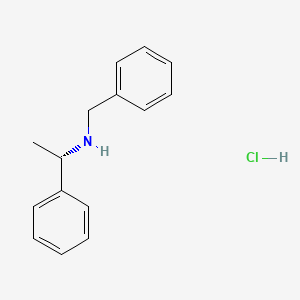

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a phenylethylamine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride typically involves the following steps:

Reductive Amination: This is a common method where benzylamine is reacted with acetophenone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.

Hydrochloride Formation: The free base obtained from the reductive amination is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed by dissolving the free base in an appropriate solvent and adding an equimolar amount of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors. This approach improves efficiency and scalability.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

化学反应分析

Types of Reactions:

Oxidation: (1S)-N-Benzyl-1-phenylethanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Benzyl ketone or benzyl aldehyde.

Reduction: Secondary amine.

Substitution: Various substituted phenylethylamines.

科学研究应用

Medicinal Chemistry

Antidepressant and Stimulant Properties

The compound is structurally related to various psychoactive substances, particularly those that exhibit stimulant and antidepressant properties. Studies have indicated potential applications in treating mood disorders due to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways . The structural similarity to known psychoactive agents suggests that it may act as a monoamine transporter inhibitor, which is crucial for the modulation of mood and cognitive functions.

Synthesis of Chiral Compounds

Chiral Auxiliary in Asymmetric Synthesis

(1S)-N-Benzyl-1-phenylethanamine;hydrochloride serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in synthetic routes allows chemists to produce enantiomerically pure compounds. For instance, it has been utilized in the synthesis of various pharmaceutical intermediates where high stereoselectivity is required . The use of this compound has been documented to enhance yields and enantioselectivity in reactions involving other chiral amines.

| Application | Details |

|---|---|

| Antidepressant Potential | Modulates serotonin and norepinephrine pathways |

| Chiral Auxiliary | Induces chirality in asymmetric synthesis |

| Pharmaceutical Intermediates | Enhances yields and selectivity in drug synthesis |

Drug Development

Role in Formoterol Synthesis

One of the notable applications of this compound is its role in the synthesis of formoterol, a long-acting bronchodilator used for asthma treatment. The compound acts as a precursor in the synthetic pathway leading to formoterol, showcasing its importance in developing respiratory therapies. The synthesis involves coupling reactions where the chiral amine contributes to the overall optical purity of the final product, meeting stringent pharmaceutical standards .

Research Applications

Investigations into Structure-Activity Relationships

Research utilizing this compound has significantly contributed to understanding structure-activity relationships (SAR) in drug discovery. By modifying this compound or using it as a scaffold, researchers can explore how changes at specific positions affect biological activity, leading to the development of more effective drugs with fewer side effects . Additionally, it has been employed in studies focusing on antimicrobial properties and the design of new antimicrobial agents .

Case Study 1: Synthesis of Chiral Drugs

A study highlighted the successful use of this compound as a chiral auxiliary for synthesizing enantiomerically pure drugs. The researchers reported enhanced yields exceeding 85% with high enantioselectivity (>99.5% ee), demonstrating its utility in pharmaceutical manufacturing processes .

Case Study 2: Antidepressant Activity

In a pharmacological study, this compound was tested for its antidepressant-like effects using animal models. Results indicated significant improvements in behavioral tests associated with mood enhancement, suggesting potential therapeutic applications in treating depression .

作用机制

The mechanism of action of (1S)-N-Benzyl-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by mimicking the action of natural neurotransmitters. The compound binds to neurotransmitter receptors, modulating their activity and influencing signal transmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

相似化合物的比较

Phenylethylamine: A naturally occurring compound with a similar structure but lacking the benzyl group.

Amphetamine: A stimulant with a similar core structure but different substituents.

Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness:

Structural Features: The presence of the benzyl group attached to the nitrogen atom distinguishes (1S)-N-Benzyl-1-phenylethanamine;hydrochloride from other phenylethylamines.

Solubility: The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.

生物活性

(1S)-N-Benzyl-1-phenylethanamine; hydrochloride, commonly referred to as N-Benzyl-1-phenylethanamine hydrochloride, is a compound of significant interest in both pharmacology and organic chemistry. Its unique structure, characterized by a benzyl group attached to a phenylethylamine backbone, contributes to its diverse biological activities and potential therapeutic applications.

- Molecular Formula: C₁₅H₁₈ClN

- Molecular Weight: 247.763 g/mol

- Boiling Point: Approximately 309.3 °C

- Density: Approximately 1.0 g/cm³

The compound exists as a racemic mixture, containing both enantiomers, which can exhibit different biological activities due to their stereochemistry.

The biological activity of N-Benzyl-1-phenylethanamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It can function as an agonist or antagonist depending on the target:

- Receptor Binding: The compound has shown affinity for several neurotransmitter receptors, particularly those involved in mood regulation and attention disorders .

- Enzyme Interactions: It is involved in enzyme-substrate interactions, facilitating studies in pharmacology and biochemistry.

1. Neuropharmacological Effects

Research indicates that N-Benzyl-1-phenylethanamine hydrochloride may have potential applications in treating mood disorders and attention-related conditions. Its structural similarity to phenylethylamine suggests it could influence neurotransmitter systems, particularly those involving dopamine and serotonin.

2. Antimicrobial Properties

Recent studies have explored the compound's antibacterial and antifungal activities. For instance, derivatives of phenylethylamines have demonstrated significant antimicrobial effects against various bacterial strains:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound VIIg | 0.0039 | S. aureus |

These findings indicate that modifications to the phenylethylamine structure can enhance antimicrobial properties, suggesting a pathway for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

In vitro tests conducted on several derivatives of N-benzyl compounds revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that specific structural modifications significantly impacted the Minimum Inhibitory Concentration (MIC) values, establishing a correlation between chemical structure and biological efficacy .

Case Study 2: Neuropharmacological Research

A study investigating the binding affinity of N-Benzyl-1-phenylethanamine hydrochloride at serotonin receptors demonstrated its potential as a modulator in serotonergic signaling pathways. This research underscores its relevance in neuropharmacology and suggests further exploration into its therapeutic applications for psychiatric disorders .

属性

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJQMFZZCANDIQ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。